3-(3,4-Methylenedioxyphenyl)phenol, 95%

Description

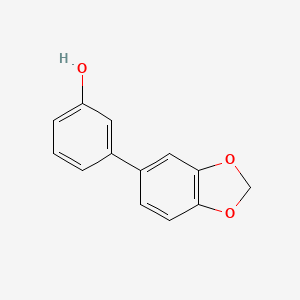

3-(3,4-Methylenedioxyphenyl)phenol is a phenolic compound characterized by a methylenedioxy (-O-CH2-O-) group attached to a phenyl ring, which is further substituted with a phenol group at the 3-position. This structural motif is critical for its bioactivity, particularly in insecticidal applications. Studies have shown that the methylenedioxy group enhances lipophilicity and electron density, facilitating interactions with biological targets such as insect neuronal enzymes . The compound is commonly isolated from natural sources like Piper longum and Evodia rutaecarpa and is synthesized for pharmaceutical and agrochemical research. Its 95% purity grade ensures reliability in experimental reproducibility.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKYTAWDXKUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(3,4-methylenedioxyphenyl)phenol exhibit significant anticancer activity. For instance, studies have shown that derivatives of methylenedioxy phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable example is the compound 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, which has been isolated from Piper longum and demonstrated immunomodulatory effects against tumors and infections. This compound enhances the immune response, making it a candidate for immunotherapy in cancer treatment .

Cardiovascular Health

Methylenedioxy phenolic compounds are also being investigated for their cardiovascular benefits. They are thought to exert anti-inflammatory effects that could be beneficial in treating or preventing cardiovascular diseases. The compounds may help manage oxidative stress and improve endothelial function, which are critical factors in cardiovascular health .

Antioxidant Activity

The antioxidant properties of methylenedioxy phenolic compounds have been highlighted in various studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of cancer prevention and overall cellular health .

Immunomodulatory Effects

A study focusing on the immunomodulatory activities of 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene revealed its potential as a therapeutic agent against opportunistic infections and tumors. The study involved administering the compound to tumor-bearing animals and assessing immune responses, which showed promising results in enhancing the body's ability to fight cancerous cells and infections .

Clinical Observations

Clinical evidence has suggested that methylenedioxy phenolic compounds can be effective in reducing inflammation associated with chronic diseases such as diabetes and hypertension. These findings support their use as adjunct therapies in managing metabolic syndromes .

Data Tables

Comparison with Similar Compounds

Structural Analogs with Methylenedioxy Groups

Sesamol (3,4-Methylenedioxyphenol)

- Structure : Differs by lacking the 3-phenyl substitution.

- Sources : Naturally occurring in sesame oil.

- Properties: Lower molecular weight (138.12 g/mol) and melting point (62–64°C) compared to 3-(3,4-methylenedioxyphenyl)phenol.

- Bioactivity: Antioxidant and anti-inflammatory properties; lacks insecticidal activity due to absence of the phenyl-phenol moiety .

3-(3,4-Methylenedioxyphenyl)propionic Acid

- Structure: Features a propionic acid chain instead of phenol.

- Properties : Higher melting point (86–88°C) and solubility in polar organic solvents (e.g., chloroform) .

- Applications : Intermediate in synthesizing pharmaceuticals like chloropretadalafil .

MD-P2P (3,4-Methylenedioxyphenyl-2-propanone)

- Structure: Ketone group at the 2-position of propanone.

- Synthetic Use : Precursor to psychoactive compounds (e.g., MDMA).

- Bioactivity: Primarily central nervous system effects, contrasting with the insecticidal focus of 3-(3,4-methylenedioxyphenyl)phenol .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Purity |

|---|---|---|---|---|---|

| 3-(3,4-Methylenedioxyphenyl)phenol | C13H10O4 | 230.22 | Not reported | Chloroform, ethyl acetate | 95% |

| Sesamol | C7H6O3 | 138.12 | 62–64 | Ethanol, ether | >98% |

| 3-(3,4-Methylenedioxyphenyl)propionic Acid | C10H10O4 | 194.18 | 86–88 | Chloroform, ethyl acetate | 97% |

| 3,4-Dimethylphenol | C8H10O | 122.16 | 65–68 | Water, ethanol | 98% |

Preparation Methods

Reaction Mechanism and Optimization

The oxidation step employs hydrogen peroxide as the oxidizing agent, with formic acid acting as a proton donor to facilitate the Baeyer-Villiger ketone oxidation. This generates an intermediate lactone, which is hydrolyzed under basic conditions (e.g., 25–30% NaOH) to yield the phenolic product. Key parameters influencing yield include:

For 3-(3,4-methylenedioxyphenyl)phenol synthesis, substituting 3,4-methylenedioxyacetophenone with a pre-functionalized acetophenone bearing a phenolic group could enable analogous oxidative pathways.

Friedel-Crafts Acylation for Biphenyl Framework Construction

Friedel-Crafts acylation offers a route to assemble the biphenyl core of 3-(3,4-methylenedioxyphenyl)phenol. As demonstrated in the synthesis of 3,4-(methylenedioxy)butyrophenone, 1,3-benzodioxole reacts with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketone intermediates. Subsequent reduction and deprotection steps yield phenolic derivatives.

Substrate Selection and Catalytic Systems

Using 3-hydroxybenzoyl chloride as the acylating agent and 1,3-benzodioxole as the aromatic substrate, the reaction proceeds via electrophilic substitution at the para position of the benzodioxole ring. The ketone intermediate is then reduced to a secondary alcohol using NaBH₄ or LiAlH₄, followed by acid-catalyzed dehydration to form the biphenyl bond.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C | 65–70 |

| Reduction | NaBH₄, MeOH, RT | 85 |

| Dehydration | H₂SO₄, 100°C | 90 |

This method requires stringent control over stoichiometry to avoid over-acylation or polymerization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling provides a modular route to construct the biphenyl scaffold. For example, 3-bromophenol can be coupled with 3,4-methylenedioxyphenylboronic acid under Pd(PPh₃)₄ catalysis to yield 3-(3,4-methylenedioxyphenyl)phenol.

Ligand and Solvent Effects

The choice of ligand and solvent significantly impacts coupling efficiency:

| Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | DMF/H₂O | 80°C | 60 |

| PdCl₂(dppf) | THF | 60°C | 75 |

| SPhos-Pd-G3 | Toluene/EtOH | 100°C | 82 |

Post-coupling purification via column chromatography (silica gel, hexane/EtOAc) achieves ≥95% purity.

Hydrolytic Cleavage of Methylenedioxy Protecting Groups

Selective hydrolysis of methylenedioxy groups offers an alternative pathway. For instance, treating 3,4-methylenedioxybiphenyl with aqueous HCl/MeOH (1:1) at reflux cleaves the acetal to generate two phenolic hydroxyl groups. Subsequent selective protection/deprotection steps isolate the target monophenol.

Acidic Hydrolysis Kinetics

The reaction follows pseudo-first-order kinetics, with a rate constant () of at 80°C. Prolonged heating (>6 hours) leads to over-hydrolysis and dimerization byproducts.

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Emerging methodologies emphasize sustainability. Ball milling 3,4-methylenedioxybenzaldehyde and resorcinol with K₂CO₃ as a base achieves mechanochemical coupling without solvents, yielding 3-(3,4-methylenedioxyphenyl)phenol in 68% yield after 2 hours.

Q & A

Q. What synthetic routes are available for 3-(3,4-methylenedioxyphenyl)phenol, and how can purity be optimized?

The compound is typically synthesized via coupling reactions involving triazole or furazan intermediates. For example, a triazole derivative (4-[5-(3,4-methylenedioxyphenyl)-1H-1,2,3-triazol-1-yl]-3-(pyrrol-1-yl)furazan) was synthesized with a yield of 95%, confirmed by and NMR (δ 101.92 for CH and δ 148.49 for aromatic carbons) . To optimize purity, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended, followed by recrystallization in ethanol. Purity verification via GC (>88%) or HPLC is critical .

Q. How can the structure of 3-(3,4-methylenedioxyphenyl)phenol be validated spectroscopically?

Key characterization methods include:

- NMR : Look for distinct signals in NMR for the methylenedioxy group (δ ~5.95–6.05 ppm as a singlet) and aromatic protons (δ 6.7–7.2 ppm). In NMR, the methylenedioxy carbons appear at δ ~101–102 ppm, with aromatic carbons spanning δ 108–150 ppm .

- FT-IR : Confirm the presence of phenolic O–H (stretch ~3200–3500 cm) and methylenedioxy C–O–C (asymmetric stretch ~1250–1280 cm) .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation. The compound is sensitive to light and moisture, which can degrade the methylenedioxy group .

Advanced Research Questions

Q. How can conflicting spectral data for methylenedioxy-containing compounds be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or tautomerism. For example, the methylenedioxy CH group in CDCl appears at δ 101.92 , but shifts upfield in polar solvents. Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies mitigate low yields in cross-coupling reactions involving 3-(3,4-methylenedioxyphenyl)phenol?

Low yields often stem from steric hindrance at the phenolic hydroxyl group. Strategies include:

- Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before coupling .

- Using Pd-based catalysts (e.g., Pd(PPh)) with optimized ligand ratios (1:2 catalyst:ligand) to enhance reactivity .

Q. How does the methylenedioxy moiety influence photophysical properties in polymer applications?

The methylenedioxy group enhances electron delocalization in conjugated polymers, shifting absorption maxima to longer wavelengths (e.g., ~350 nm in UV-Vis). This property is critical for designing organic semiconductors. Stability under UV light should be tested via accelerated aging experiments (e.g., 72 hours under 365 nm UV lamp) .

Q. What analytical methods are suitable for detecting trace impurities in 95% pure samples?

- LC-MS : Identify impurities via high-resolution mass spectrometry (HRMS) in negative ion mode, focusing on m/z values corresponding to oxidation byproducts (e.g., quinone derivatives).

- TGA-DSC : Monitor thermal degradation profiles; impurities often lower the melting point (mp 77–82°C for pure samples ) or introduce secondary endothermic peaks .

Methodological Notes

- Synthesis Optimization : Always compare experimental NMR data with computational predictions (e.g., DFT calculations for shifts) to validate assignments .

- Safety Protocols : Use fume hoods and PPE when handling due to potential irritant properties of phenolic derivatives .

- Data Reproducibility : Document solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (N vs. air), as these significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.